(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
The compound (2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid belongs to the β-lactam family, characterized by a bicyclic core structure. Its key features include:
- Substituents: A methoxyimino (-CH₂O-N=) group at position 3 and a carboxylic acid at position 2.
- Stereochemistry: The (2R,5R) configuration ensures specific spatial orientation critical for biological interactions.
Properties
CAS No. |
732970-50-2 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
(2R,5R)-3-methoxyimino-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-14-9-5-2-4-3-6(11)10(4)7(5)8(12)13/h4,7H,2-3H2,1H3,(H,12,13)/t4-,7-/m1/s1 |
InChI Key |
FVZKQYLAEVWZGG-CLZZGJSISA-N |
Isomeric SMILES |
CON=C1C[C@@H]2CC(=O)N2[C@H]1C(=O)O |
Canonical SMILES |
CON=C1CC2CC(=O)N2C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of oximes and α-amino ketones in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Core Structure Variations
The bicyclic framework of β-lactams varies in heteroatom composition, influencing stability and biological activity:
Key Insight : The absence of sulfur or oxygen in the target compound’s core may enhance resistance to β-lactamase enzymes compared to penicillins or clavulanates .
Substituent Analysis
Substituents at positions 3 and 6 dictate pharmacological behavior:
Key Insight: The methoxyimino group in the target compound may confer stability against enzymatic hydrolysis, similar to carbapenems’ bulky substituents .
Research Findings and Implications
- Stability: The methoxyimino group in the target compound may mimic the electron-withdrawing effects seen in carbapenems, delaying ring-opening by β-lactamases .
- Pharmacological Gaps: Further studies are needed to explore the antibacterial or β-lactamase inhibitory activity of the methoxyimino derivative.
Biological Activity
The compound (2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 732970-50-2
- Synonyms : 1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-(methoxyimino)-7-oxo-
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains, including both gram-positive and gram-negative bacteria. A study highlighted its effectiveness against extended-spectrum beta-lactamase (ESBL) producing strains, suggesting its potential as a treatment for severe infections caused by resistant bacteria .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 20 | 16 |
| S. aureus | 25 | 8 |
| K. pneumoniae | 18 | 32 |
The primary mechanism through which (2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid exerts its antimicrobial effects is by inhibiting cell wall synthesis in bacteria, leading to cell lysis and death . This mechanism is similar to that of other well-known antibiotics, which makes it a candidate for further development.
Study on Antimicrobial Efficacy
A recent study evaluated the compound's efficacy against various pathogens in vitro. Results showed that it significantly inhibited the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 4 µg/mL, indicating strong antitubercular activity .
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 1–2 hours post-administration. Toxicity assessments revealed a low incidence of adverse effects in animal models, supporting its safety profile for therapeutic use .
Comparative Analysis with Other Compounds
| Compound | Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| (2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | High | 4 | Effective against M. tuberculosis |
| Amoxicillin | Moderate | 8 | Commonly used antibiotic |
| Vancomycin | High | 1 | Effective against gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
